

Spectroscopic Characterization of 5-Amino-1H-indazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-1H-indazol-3-ol

Cat. No.: B1283361

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **5-Amino-1H-indazol-3-ol**. Due to the limited availability of specific experimental data for this compound in public literature, this document presents representative data from closely related indazole analogs and outlines detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide is intended to serve as a practical resource for the synthesis, identification, and characterization of **5-Amino-1H-indazol-3-ol** and similar derivatives.

Spectroscopic Data Summary

The following tables summarize expected spectroscopic data for **5-Amino-1H-indazol-3-ol** based on data from analogous indazole derivatives. These values are illustrative and should be confirmed by experimental analysis.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~10-12	br s	N1-H
~9-10	br s	O-H
~7.0-7.5	m	Aromatic-H
~6.5-7.0	m	Aromatic-H
~4.5-5.5	br s	NH ₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~150-160	C3-OH
~140-150	C7a
~130-140	C5-NH ₂
~120-130	C3a
~110-120	Aromatic C-H
~100-110	Aromatic C-H
~95-105	Aromatic C-H

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Functional Group
3400-3200	O-H, N-H stretching
3100-3000	Aromatic C-H stretching
1640-1600	N-H bending, C=C stretching
1600-1450	Aromatic C=C stretching
1300-1200	C-O stretching
1250-1150	C-N stretching

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
150.06	[M+H] ⁺
133.06	[M-NH ₃] ⁺
122.05	[M-CO] ⁺
105.04	[M-CO-NH ₃] ⁺

Ionization Mode: Electrospray Ionization (ESI), Positive

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for indazole derivatives and may require optimization for **5-Amino-1H-indazol-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Instrumentation:

- A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance).

Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (zg30).
- Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
- Spectral Width: 0-16 ppm.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
- Spectral Width: 0-200 ppm.
- Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase and baseline correct the resulting spectrum.
- Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum to the solvent peak at 39.52 ppm.[1][2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

- Fourier Transform Infrared (FTIR) spectrometer (e.g., Thermo Nicolet NEXUS 670) with an Attenuated Total Reflectance (ATR) accessory.[\[3\]](#)

Sample Preparation:

- Place a small amount of the solid sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Data Processing:

- Perform a background scan of the empty ATR crystal.
- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

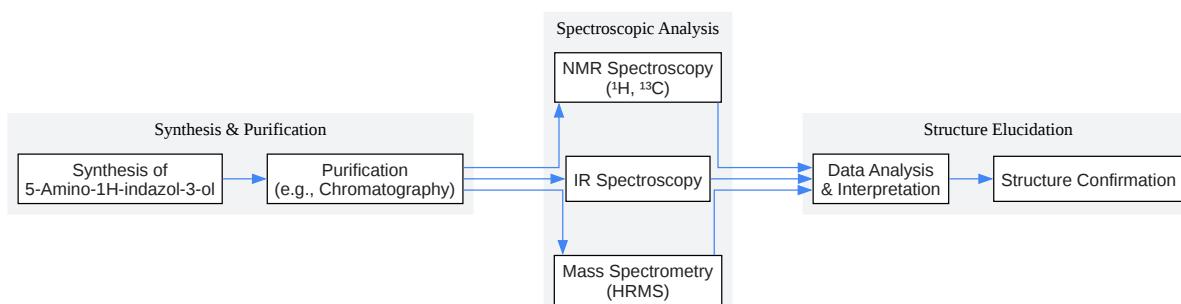
Instrumentation:

- A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source (e.g., a Q-Exactive Orbitrap mass spectrometer).[4][5]

Sample Preparation:

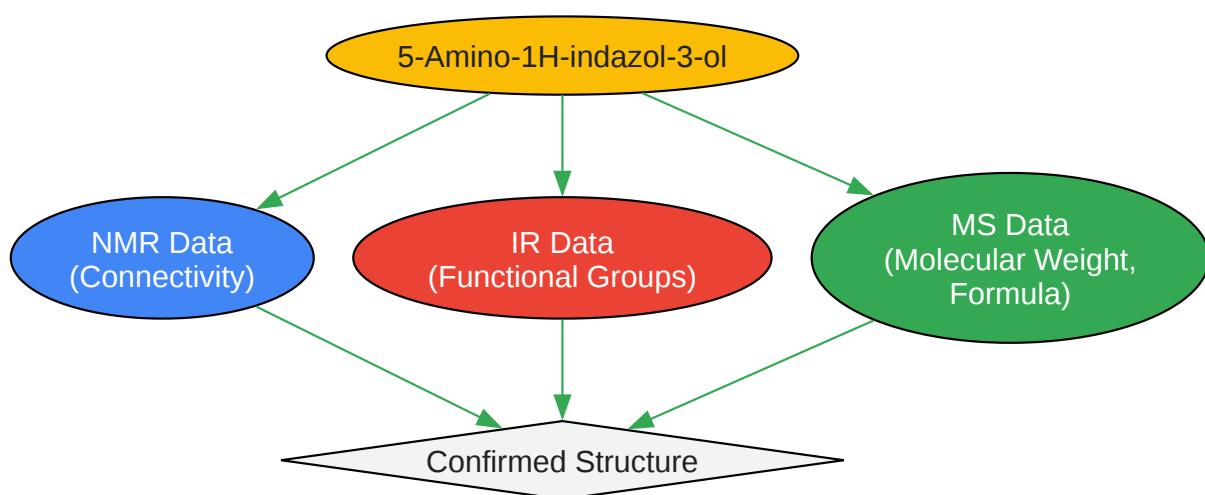
- Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

LC-MS/MS Method:


- Liquid Chromatography (LC):
 - Column: A suitable reversed-phase column (e.g., C18).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to elute the compound of interest.
 - Flow Rate: 0.2-0.4 mL/min.[4]
- Mass Spectrometry (MS):
 - Ionization Mode: Positive ESI is typically used for indazole derivatives to form $[M+H]^+$ ions.[4]
 - Capillary Voltage: 1.1-1.5 kV.[5]
 - Capillary Temperature: 200 °C.[5]
 - Scan Range: m/z 100-1000.[4]
 - Resolution: 60,000 or higher for accurate mass measurement.[4]

Data Analysis:

- Process the raw data to determine the accurate mass of the $[M+H]^+$ ion.
- Use the accurate mass to calculate the elemental composition and confirm the molecular formula.^[4]
- Analyze the fragmentation pattern (MS/MS) to further confirm the structure.


Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different data types.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic analysis of a novel compound.

[Click to download full resolution via product page](#)

Caption: Logical relationship of spectroscopic data in structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Amino-1H-indazol-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1283361#spectroscopic-data-nmr-ir-ms-of-5-amino-1h-indazol-3-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com